2,3-Dimethylphenol

Catalog No.
S598127
CAS No.
526-75-0
M.F
C8H10O
(CH3)2C6H3OH
C8H10O
M. Wt
122.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylphenol

CAS Number

526-75-0

Product Name

2,3-Dimethylphenol

IUPAC Name

2,3-dimethylphenol

Molecular Formula

C8H10O
(CH3)2C6H3OH
C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-6-4-3-5-8(9)7(6)2/h3-5,9H,1-2H3

InChI Key

QWBBPBRQALCEIZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)O)C

Solubility

less than 1 mg/mL at 73° F (NTP, 1992)
0.04 M
4.57 mg/mL at 25 °C
Sol in ethyl alcohol, ethyl ether
In water, 4.57X10+3 mg/l @ 25 °C.
Very sol in benzene, chloroform
Solubility in water, g/100ml at 25 °C: 4-8

Synonyms

2,3-Dimethyl-phenol; 2,3-Xylenol; 1,2-Dimethyl-3-hydroxybenzene; 1-Hydroxy-2,3-dimethylbenzene; 2,3-DMP; NSC 62011; o-Xylenol

Canonical SMILES

CC1=C(C(=CC=C1)O)C
  • Food Science: Studies have identified 2,3-dimethylphenol in small amounts within various food products such as black tea, arabica coffee beans, green tea, herbal tea, and red tea []. This suggests its potential as a biomarker for the consumption of these beverages, although further research is needed to confirm its efficacy and specificity [].

Biodegradation

Microbial degradation is a crucial process in the environment, and researchers have identified bacteria capable of breaking down 2,3-dimethylphenol.

  • Wastewater Treatment: A study isolated a strain of Pseudomonas stutzeri bacteria that demonstrated the ability to degrade o-xylene, a closely related compound to 2,3-dimethylphenol []. This finding suggests potential applications of this bacteria or similar strains in wastewater treatment processes for removing these aromatic compounds.

Other Research Applications

,3-Dimethylphenol appears in various scientific research fields, although its specific applications are diverse and still under investigation.

  • Chemical Synthesis: Studies have explored the use of 2,3-dimethylphenol as a starting material for the synthesis of other organic compounds []. This research contributes to the development of new materials and functionalities in organic chemistry.
  • Environmental Monitoring: Due to its presence in certain environmental samples, 2,3-dimethylphenol might be used as a marker for specific industrial activities or pollution sources. However, further research is needed to establish its effectiveness and limitations in this area.
  • Biological Activity: Some studies have investigated the potential biological activities of 2,3-dimethylphenol, but the findings are inconclusive and require further exploration [].

2,3-Dimethylphenol, also known as 2,3-xylphenol or 1-hydroxy-2,3-dimethylbenzene, is an aromatic compound with the molecular formula C8H10OC_8H_{10}O and a molecular weight of 122.16 g/mol. It appears as a colorless to brown crystalline solid and has a melting point ranging from 70 °C to 73 °C and a boiling point of approximately 217 °C. This compound is slightly soluble in water but soluble in most organic solvents and alkali solutions. Its chemical structure features two methyl groups attached to a phenolic ring, which contributes to its unique chemical properties and reactivity .

Currently, there's no widely documented research on the specific mechanism of action of 2,3-dimethylphenol in biological systems.

2,3-Dimethylphenol is considered toxic if swallowed or absorbed through the skin []. It can cause severe skin burns and eye damage. Exposure to its vapors can irritate the respiratory tract. The compound is also harmful to aquatic life [].

Here are some safety precautions when handling 2,3-dimethylphenol:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling the compound.
  • Dispose of waste according to local regulations.
Typical of phenolic compounds. It can undergo:

  • Electrophilic Substitution Reactions: The hydroxyl group on the aromatic ring activates it towards electrophilic substitution, allowing for further functionalization.
  • Oxidation Reactions: Under certain conditions, it can be oxidized to form quinone derivatives.
  • Reactions with Acids and Bases: It is known to be incompatible with strong acids, bases, and oxidizing agents .

The compound's reactivity profile indicates that it can corrode metals such as steel and copper alloys .

The primary method for synthesizing 2,3-dimethylphenol involves the diazotization and hydrolysis of 2,3-xylidine. This process typically includes the following steps:

  • Diazotization: Reacting 2,3-xylidine with nitrous acid to form a diazonium salt.
  • Hydrolysis: Treating the diazonium salt with water leads to the formation of 2,3-dimethylphenol .

Other methods may include the methylation of phenolic compounds or other aromatic precursors under controlled conditions.

2,3-Dimethylphenol finds applications across various industries:

  • Organic Synthesis: Used as an intermediate in the synthesis of other chemicals.
  • Industrial Chemicals: Acts as a hardener in the production of industrial furane and as a raw material for producing xylenol-based products.
  • Detergents: Serves as an additive in detergent formulations due to its surfactant properties .

Interaction studies involving 2,3-dimethylphenol have revealed its potential effects on biological systems. Its toxicity profile suggests significant risks when exposed through inhalation or skin contact. Furthermore, studies indicate that it may interact adversely with various biochemical pathways due to its corrosive nature . Understanding these interactions is crucial for assessing safety in industrial applications.

Several compounds are structurally similar to 2,3-dimethylphenol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-MethylphenolC7H8OC_7H_8OAlso known as cresol; used in disinfectants.
3-MethylphenolC7H8OC_7H_8OHas similar applications but different properties.
4-MethylphenolC7H8OC_7H_8OKnown for its use in resins and plastics.
2,4-DimethylphenolC9H12OC_9H_{12}OExhibits different reactivity patterns compared to 2,3-dimethylphenol.

Uniqueness of 2,3-Dimethylphenol

What sets 2,3-dimethylphenol apart from these similar compounds is its specific position of methyl groups on the benzene ring which influences its reactivity and biological activity differently compared to other dimethylphenols. Its unique properties make it particularly valuable in specific industrial applications while also presenting distinct health hazards .

Physical Description

2,3-dimethylphenol appears as colorless crystalline solid or brown chunky solid. Taste threshold concentration 0.03 mg/L. Odor threshold concentration 0.5 mg/L. (NTP, 1992)
Liquid
Solid
WHITE-TO-YELLOW LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Needles from water or dilute alcohol

XLogP3

2.6

Boiling Point

424 °F at 760 mm Hg (NTP, 1992)
216.9 °C
218 °C
203-225 °C

Flash Point

61-95 °C c.c.

Vapor Density

Relative vapor density (air = 1): 4.2

Density

1.02-1.13 g/cm³

LogP

2.48 (LogP)
2.48
2.23/2.36

Melting Point

167 °F (NTP, 1992)
72.8 °C
Mp 75 °
75 °C (also reported as 72.57 °C)
75°C
25-75 °C

UNII

RLF9YS3586

GHS Hazard Statements

Aggregated GHS information provided by 1264 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 1264 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1228 of 1264 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (13.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 132.8 °F ; 5 mm Hg at 182.8° F; 10 mm Hg at 207.7° F (NTP, 1992)
0.09 mmHg
0.089 mm Hg @ 25 °C
Vapor pressure, Pa at ? °C: 0.5-37

Pictograms

Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

526-75-0
1300-71-6

Wikipedia

2,3-xylenol

Use Classification

Food additives -> Flavoring Agents

Methods of Manufacturing

The insertion of methyl groups into phenol to produce ... xylenols is a commercial process of considerable utility. The process commomly employed is methylation with methyl alcohol over a solid catalyst, generally a modified metal oxide, at temp in the range of 300-450 °C. /Xylenols/

General Manufacturing Information

All other chemical product and preparation manufacturing
Mining (except oil and gas) and support activities
Paint and coating manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Phenol, 2,3-dimethyl-: ACTIVE
Phenol, dimethyl-: ACTIVE

Analytic Laboratory Methods

TRACES OF PHENOLS (INCLUDING 2,3-DIMETHYLPHENOL) IN AUTO EXHAUST AND TOBACCO SMOKE WERE COLLECTED USING A FRITTED BUBBLER WITH 10 ML 0.12% SODIUM HYDROXIDE SOLUTION AND DETERMINED BY REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY VIA DERIVATIZATION WITH P-NITROBENZENEDIAZONIUM TETRAFLUORIDE IN AQUEOUS MEDIUM AT PH 11.5. THE DETECTION LIMITS OF THE PHENOLS WERE 0.005-2.0 NG.
THE SENSITIVE DETECTION OF PHENOLS REMAINS A PROBLEM IN TOXICOLOGICAL AND PESTICIDAL ANALYSES. 2,3-XYLENOL WAS CONVERTED INTO THE CORRESPONDING BROMOPHENOL BY REACTION WITH BROMINE. THE MINIMUM DETECTABLE AMOUNT OF THE BROMOPHENOLS WITH AN ELECTRON CAPTURE DETECTOR WAS ABOUT 0.01 NG, WHICH IS ABOUT 100 TIMES LESS THAN THE MINIMUM DETECTABLE AMOUNT OF THE NON-BROMINE-CONTAINING PHENOLS.
GAS CHROMATOGRAPHY WITH WALL-COATED OPEN TUBULAR GLASS CAPILLARY COLUMNS HAS BECOME THE MOST WIDELY USED METHOD OF ANALYSIS FOR MONO- AND DIHYDROXYBENZENES OR PHENOLS (INCLUDING 2,3-DIMETHYLPHENOL) IN TOBACCO SMOKE AND PYROLYZATES.
THE PHENOLIC FRACTION OF A SRC-II MIDDLE DISTILLATE WAS ISOLATED AND THE INDIVIDUAL PHENOLIC CONSTITUENTS (INCLUDING 2,3-DIMETHYLPHENOL) FURTHER SEPARATED AND IDENTIFIED BY GAS CHROMATOGRAPHY AND MASS FRAGMENTOGRAPHY. THIS MIXTURE OF PHENOLS WAS SEPARATED WITH A HIGH RESOLUTION FUSED SILICA CAPILLARY COLUMN WALL COATED WITH SUPEROX-20 M.
For more Analytic Laboratory Methods (Complete) data for 2,3-DIMETHYLPHENOL (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

A sensitive and reliable procedure is described for the detection of 10 most important phenolic metabolites of benzene, toluene, xylenes and ethylbenzene. The urine was acidified with sulfuric acid and steam distilled was performed on a fused silica capillary (SE 54; 30 m) with FID. 3-Ethylphenol was used as internal standard. For phenol; o-cresol and p-cresol; DL-1- and 2-phenylethanol; 3-methylbenzyl alcohol, 2-ethylphenol; 2,4-, 2,3-, 3,4-dimethylphenol, within series relative derivation was 2.3-16.8%. The recovery rates were 89-109%. The detection limit was 0.3 mg/l. ...
A proposed method for simultaneously determining phenol, cresols, xylenol isomers, and naphthols in urine samples utilizing solid phase excretion and capillary gas chromatography was developed.
Phenolic metabolites of inhaled aromatic solvent vapors were liberated by acid hydrolysis of their urinary conjugates. Steam distillation enhanced by salting-out with MgSO4 gave good recoveries. After extractive acetylation, the derivatives of all cresols and xylenols were completely separated on a Se-54 capillary column. The overall recoveries of urinary phenols relative to the internal standard, 3-chlorophenol, were in the range 92-99%.
/Gas chromatographic determination of urinary phenol conjugates after acid hydrolysis/extractive acetylation./ A simple gas chromatographic procedure for determining phenols in urine was developed. ... Using 10 mg/l spikes of phenol, 2-methylphenol, 3-methylphenol, 4-methylphenol, 2,6-dimethylphenol, 2,5-dimethylphenol, 2,4-dimethylphenol, 3,5-dimethylphenol, 2,3-dimethylphenol, and 3,4-dimethylphenol yielded recoveries of 94.6 to 98.2%. ...

Interactions

A SPONTANEOUSLY DEVELOPING VASOCONSTRICTION IN ISOLATED PERFUSED LUNG AND VASOCONSTRICTION CAUSED BY ARTERIALLY INJECTED ATP 50 UG WERE BOTH INHIBITED BY THE ADDITION TO THE PERFUSATE OF VARIOUS PHENOLS INCLUDING 2,3-XYLENOL.

Dates

Modify: 2023-08-15
Zhu et al. Catalytic activation of unstrained C(aryl)-C(aryl) bonds in 2,2 -biphenols. Nature Chemistry, doi: 10.1038/s41557-018-0157-x, published online 5 November 2018

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